5-(4-chlorophenyl)-N-((2-(2,2,2-trifluoroethoxy)pyridin-3-yl)methyl)nicotinamide
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Overview
Description
. This compound is primarily used in scientific research for its ability to block sodium channels, which are crucial in the transmission of pain signals.
Scientific Research Applications
CHEMBL1270208 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the properties and functions of sodium channels.
Biology: The compound is used in biological research to investigate the role of sodium channels in various physiological processes.
Medicine: CHEMBL1270208 is used in medical research to develop new treatments for pain and other conditions involving sodium channel dysfunction.
Industry: The compound is used in the development of new drugs and other chemical products.
Mechanism of Action
Target of Action
The primary target of the compound 5-(4-chlorophenyl)-N-{[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl}pyridine-3-carboxamide, also known as CHEMBL1270208 or Nav1.8-IN-1, is the human NaV1.8 . NaV1.8 is a sodium ion channel subtype that is encoded by the SCN10A gene . This channel is specifically expressed in the dorsal root ganglion (DRG), in unmyelinated, small-diameter sensory neurons called C-fibres .
Mode of Action
The compound 5-(4-chlorophenyl)-N-{[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl}pyridine-3-carboxamide acts as an inhibitor of the human NaV1.8 . The specific interaction between the compound and its target is not fully understood, but it is known that the compound inhibits the function of the NaV1.8, affecting the propagation of action potentials in the sensory neurons .
Biochemical Pathways
The inhibition of NaV1.8 by 5-(4-chlorophenyl)-N-{[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl}pyridine-3-carboxamide affects the sodium ion transmembrane transport pathway . This pathway is crucial for the generation and propagation of action potentials in neurons. By inhibiting NaV1.8, the compound can affect the transmission of pain signals, as NaV1.8 is involved in nociception .
Result of Action
The molecular effect of 5-(4-chlorophenyl)-N-{[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl}pyridine-3-carboxamide’s action is the inhibition of the NaV1.8 channel, which leads to a decrease in the propagation of action potentials in the sensory neurons . This can result in a decrease in the transmission of pain signals. The cellular effects would include changes in the excitability of the sensory neurons due to the altered function of the NaV1.8.
Biochemical Analysis
Biochemical Properties
CHEMBL1270208 plays a role in biochemical reactions by inhibiting the human NaV1.8 sodium channel . Sodium channels are integral membrane proteins that form ion channels, conducting sodium ions through a cell’s plasma membrane . The interaction between CHEMBL1270208 and NaV1.8 can influence the function of these channels, potentially affecting the electrical signaling in cells .
Cellular Effects
The effects of CHEMBL1270208 on cellular processes are primarily related to its role as an inhibitor of the human NaV1.8 sodium channel . By inhibiting this channel, CHEMBL1270208 can influence cell function, potentially affecting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of CHEMBL1270208 involves its binding to the human NaV1.8 sodium channel, inhibiting its function . This can lead to changes in gene expression and cellular signaling, as sodium channels play a crucial role in the generation and propagation of action potentials in neurons .
Preparation Methods
The synthesis of CHEMBL1270208 involves several steps, starting with the preparation of the core pyridine structure. The synthetic route typically includes the following steps:
Formation of the pyridine core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyridine ring.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyridine ring with a chlorophenyl group.
Attachment of the trifluoroethoxy group: This involves the reaction of the intermediate compound with a trifluoroethoxy reagent to introduce the trifluoroethoxy group.
Formation of the carboxamide group: This final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Chemical Reactions Analysis
CHEMBL1270208 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
CHEMBL1270208 is unique in its specific inhibition of the NaV1.8 sodium channel. Similar compounds include:
Rimeporide hydrochloride: A potent and selective inhibitor of sodium hydrogen exchange 1 (NHE-1).
Aneratrigine: A blocker of the sodium channel protein type 9 subunit alpha.
Indazole: A compound with a wide range of biological activities, including sodium channel inhibition.
Hydroquinidine: An antiarrhythmic agent that blocks sodium and potassium currents.
Quinidine hydrochloride monohydrate: An optical isomer of quinine that blocks sodium and potassium currents.
These compounds share some similarities with CHEMBL1270208 in terms of their ability to inhibit sodium channels, but they differ in their specific targets and mechanisms of action .
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O2/c21-17-5-3-13(4-6-17)15-8-16(10-25-9-15)18(28)27-11-14-2-1-7-26-19(14)29-12-20(22,23)24/h1-10H,11-12H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKFKDOCPJGONT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(F)(F)F)CNC(=O)C2=CN=CC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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